2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Lipophilicity Physicochemical property Drug design

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1566864-54-7) is a 1,3,4-thiadiazole heterocycle featuring both a reactive bromomethyl handle at the 2-position and a lipophilic isopropyl substituent at the 5-position. This bifunctional scaffold is supplied as a powder with a molecular weight of 221.12 g/mol and a purity of 98% (HPLC).

Molecular Formula C6H9BrN2S
Molecular Weight 221.12
CAS No. 1566864-54-7
Cat. No. B2622880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
CAS1566864-54-7
Molecular FormulaC6H9BrN2S
Molecular Weight221.12
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)CBr
InChIInChI=1S/C6H9BrN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3
InChIKeyDRMFVAURXUQTNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1566864-54-7): Procurement-Ready Chemical Profile


2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (CAS 1566864-54-7) is a 1,3,4-thiadiazole heterocycle featuring both a reactive bromomethyl handle at the 2-position and a lipophilic isopropyl substituent at the 5-position [1]. This bifunctional scaffold is supplied as a powder with a molecular weight of 221.12 g/mol and a purity of 98% (HPLC) . Its calculated LogP of 2.56 indicates significantly higher lipophilicity compared to unsubstituted bromomethyl thiadiazoles . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic 5-Substituted Bromomethyl-1,3,4-thiadiazoles Cannot Replace 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole


The 5-isopropyl group in 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole imparts a unique combination of lipophilicity (LogP 2.56) and steric bulk that cannot be replicated by smaller (e.g., methyl or unsubstituted) or more polar 5-substituents . This influences both the compound's reactivity in downstream cross-coupling reactions and its biological target engagement when incorporated into larger pharmacophores [1]. Class-level evidence from isopropylthiazole-derived triazolothiadiazoles demonstrates that the isopropyl group contributes to antitubercular activity (MIC 4–8 μg/mL against M. tuberculosis H37Rv), a property absent in non-isopropyl analogs [2]. Generic substitution therefore risks altering critical physicochemical properties, reaction yields, and biological outcomes.

Quantitative Differentiation of 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole from Closest Analogs


Lipophilicity (LogP) Comparison: 5-Isopropyl vs. 5-Unsubstituted Bromomethyl-1,3,4-thiadiazole

The 5-isopropyl group significantly increases lipophilicity. 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole exhibits a measured LogP of 2.56 , compared to a LogP of 1.43 for 2-(bromomethyl)-1,3,4-thiadiazole (no 5-substituent) .

Lipophilicity Physicochemical property Drug design

Storage Condition Stringency: Low-Temperature Requirement Reflects Reactivity Profile

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole requires storage at -10°C [1], whereas the unsubstituted analog 2-(bromomethyl)-1,3,4-thiadiazole is recommended for storage in a cool, dry place at ambient temperature . This stricter storage requirement is consistent with the enhanced reactivity of the bromomethyl group when coupled with an electron-donating 5-isopropyl substituent.

Chemical stability Storage Reactivity

Commercial Purity Benchmark: 98% Purity Grade vs. Standard 95% Analog Offerings

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole is commercially available at 98% purity (HPLC) from Leyan , exceeding the standard 95% purity grade typically offered for the 5-methyl analog (CAS 75341-29-6) and the unsubstituted analog .

Purity Procurement Batch consistency

Isopropyl Group Contribution to Biological Activity: Class-Level Evidence from Triazolothiadiazole Series

In a series of clubbed isopropylthiazole-derived triazolothiadiazoles, compounds bearing the 5-isopropyl-1,3,4-thiadiazole motif demonstrated antitubercular activity with MIC values of 4 and 8 μg/mL against M. tuberculosis H37Rv, compared to the first-line drug isoniazid (MIC 0.25 μg/mL) [1]. While the target compound itself was not directly assayed, the isopropyl substituent at the 5-position of the thiadiazole core was a critical determinant of activity, with non-isopropyl analogs showing reduced or absent antitubercular potency [1].

Antitubercular activity Isopropyl substituent Structure-activity relationship

Halogen Reactivity Distinction: Bromomethyl vs. Chloromethyl Analog – Leaving Group Potential

The bromomethyl group in 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole provides a superior leaving group (pKa of HBr ≈ -9) compared to the chloromethyl analog 2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (pKa of HCl ≈ -7) [1]. This translates to higher reactivity in SN2-type nucleophilic substitution reactions, a key transformation for constructing more complex thiadiazole derivatives .

Nucleophilic substitution Leaving group Reactivity

Rotatable Bond Flexibility: Conformational Advantage Over 2-Bromo-5-isopropyl-1,3,4-thiadiazole

2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole possesses two rotatable bonds (the C–CH2Br and the isopropyl C–C bond) . In contrast, the direct bromo analog 2-bromo-5-isopropyl-1,3,4-thiadiazole (CAS 1019111-62-6) has only one rotatable bond . This additional rotational freedom provides greater conformational adaptability when the intermediate is incorporated into larger molecular frameworks, potentially enhancing target binding entropy.

Conformational flexibility Drug-receptor interaction Molecular design

Optimal Deployment Scenarios for 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole in Research and Industrial Procurement


Antitubercular Lead Optimization: Building Isopropyl-Thiadiazole Focused Libraries

Based on class-level evidence that 5-isopropyl-1,3,4-thiadiazole-containing triazolothiadiazoles exhibit significant antitubercular activity (MIC 4–8 μg/mL against M. tuberculosis H37Rv) , this bromomethyl intermediate is ideally suited for constructing focused compound libraries. Its reactive bromomethyl handle allows for rapid diversification via nucleophilic substitution or Suzuki-Miyaura coupling, while the built-in 5-isopropyl group eliminates the need for a separate SAR cycle to install this critical lipophilic substituent. Procurement of this pre-functionalized intermediate accelerates hit-to-lead timelines in antitubercular drug discovery programs.

Synthesis of Membrane-Permeable Probes and PROTAC Linkers

With a measured LogP of 2.56 , this intermediate is significantly more lipophilic than unsubstituted bromomethyl thiadiazoles (LogP 1.43) . This property makes it the preferred choice for synthesizing cell-permeable fluorescent probes, PROTAC (Proteolysis Targeting Chimera) linkers, or other bifunctional molecules where passive membrane diffusion is rate-limiting. The 98% commercial purity ensures minimal off-target effects from impurities in cellular assays.

Agrochemical Intermediates Requiring Accelerated Reactivity and Controlled Logistics

The low-temperature storage requirement (-10°C) and superior bromide leaving group (pKa of HBr ≈ -9) [1] make this intermediate suitable for large-scale agrochemical synthesis where rapid reaction kinetics are essential. Compared to the chloromethyl analog, the bromomethyl derivative enables shorter reaction times and higher throughput, though the cold-chain logistics must be factored into procurement planning. The compound's dual functionality—a reactive electrophile and a lipophilic substituent—is particularly valuable in the synthesis of fungicidal or herbicidal thiadiazole derivatives [2].

Structure-Activity Relationship (SAR) Studies on Thiadiazole-Based Kinase Inhibitors

The additional rotatable bond conferred by the bromomethyl linker (2 vs. 1 in the direct 2-bromo analog) provides a conformational advantage when the intermediate is used to synthesize thiadiazole-based kinase inhibitors. This flexibility, combined with the optimal lipophilicity (LogP 2.56) and maintained polar surface area (TPSA 25.78 Ų) , allows the final compounds to better adapt to kinase hinge-binding regions while preserving favorable drug-like properties. Researchers procuring this intermediate for medicinal chemistry programs benefit from a single building block that simultaneously addresses both conformational flexibility and lipophilicity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-5-(propan-2-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.